molecular formula C20H15FN2O3S B11239640 N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11239640
M. Wt: 382.4 g/mol
InChI Key: CENQNGFRQVTANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to the dibenzo thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo thiazine core: This can be achieved through a cyclization reaction involving a suitable thioamide and a dibenzyl halide under basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the dibenzo thiazine core with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction.

    Carboxamide formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Oxidation to form the dioxide: The final step involves the oxidation of the thiazine sulfur atom to form the dioxide using an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Palladium catalysts for cross-coupling reactions, nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The fluorophenyl group and carboxamide moiety can interact with active sites of enzymes or receptors, modulating their activity.

    Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

    Induction of oxidative stress: The presence of the dioxide group can lead to the generation of reactive oxygen species, causing oxidative stress and cell damage.

Comparison with Similar Compounds

N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15FN2O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H15FN2O3S/c1-23-18-10-9-13(20(24)22-15-6-4-5-14(21)12-15)11-17(18)16-7-2-3-8-19(16)27(23,25)26/h2-12H,1H3,(H,22,24)

InChI Key

CENQNGFRQVTANP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.